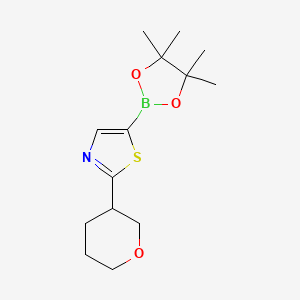

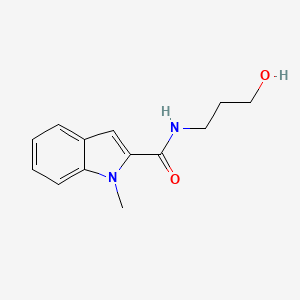

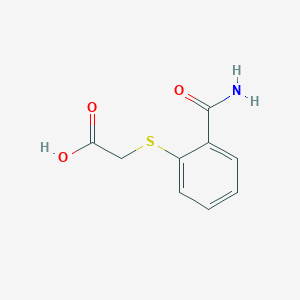

![molecular formula C10H10N4O B11715365 N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)

N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(E)-(4-メトキシフェニル)メチリデン]-4H-1,2,4-トリアゾール-4-アミンは、4-メトキシベンズアルデヒドと4H-1,2,4-トリアゾール-4-アミンを縮合させて得られるシッフ塩基化合物です。シッフ塩基は、金属イオンと安定な錯体を形成する能力を持っているため、さまざまな分野で幅広い用途があります。この化合物は、その潜在的な生物学的および薬理学的活性のために特に注目されています。

2. 製法

合成経路および反応条件: N-[(E)-(4-メトキシフェニル)メチリデン]-4H-1,2,4-トリアゾール-4-アミンの合成は、通常、4-メトキシベンズアルデヒドと4H-1,2,4-トリアゾール-4-アミンを縮合反応させることで行われます。この反応は通常、エタノール溶媒中で還流条件下で行われます。反応混合物を約80°Cに加熱し、シッフ塩基が完全に生成されるまで数時間加熱します。 生成物はその後、濾過によって単離され、エタノールからの再結晶によって精製されます .

工業的生産方法: この化合物の具体的な工業的生産方法はあまり詳しく記載されていませんが、一般的なアプローチとしては、実験室合成のスケールアップが考えられます。これには、高収率と高純度を確保するための反応条件の最適化、および結晶化やクロマトグラフィーなどの効率的な精製技術の実施が含まれます。

反応の種類:

酸化: この化合物は、特にメトキシ基において酸化反応を起こし、対応するキノンを生成します。

還元: シッフ塩基の還元により、対応するアミンが得られます。

置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受ける可能性があります。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的な還元剤です。

置換: ニトロ化は、濃硝酸と硫酸の混合物を使用して行うことができ、ハロゲン化は、ルイス酸触媒の存在下で塩素や臭素などのハロゲンを使用して達成できます。

主な生成物:

酸化: キノンの生成。

還元: 対応するアミンの生成。

置換: ニトロ誘導体またはハロゲン化誘導体の生成。

4. 科学研究への応用

化学: 配位化学における配位子として使用され、遷移金属と錯体を形成します。

生物学: 抗菌性および抗真菌性について調査されています。

医学: 新しい治療薬の設計におけるファーマコフォアとして使用される可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the condensation of an aldehyde with a triazole-containing amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for large-scale production.

化学反応の分析

Types of Reactions

(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The imine bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

作用機序

N-[(E)-(4-メトキシフェニル)メチリデン]-4H-1,2,4-トリアゾール-4-アミンの作用機序は完全には解明されていませんが、タンパク質や核酸などの生物学的巨大分子との相互作用が関与していると考えられています。シッフ塩基部分は、金属イオンと安定な錯体を形成することができ、これが生物活性を高める可能性があります。 さらに、この化合物はさまざまな化学反応を起こすことができるため、さまざまな分子標的や経路と相互作用することができます .

類似化合物:

- N-[(E)-(2,5-ジメトキシフェニル)メチリデン]-4H-1,2,4-トリアゾール-4-アミン

- N-[(E)-(4-フルオロフェニル)メチリデン]-4H-1,2,4-トリアゾール-4-アミン

- N-[(E)-(4-クロロフェニル)メチリデン]-4H-1,2,4-トリアゾール-4-アミン

比較: N-[(E)-(4-メトキシフェニル)メチリデン]-4H-1,2,4-トリアゾール-4-アミンは、メトキシ基の存在により独特であり、これはその電子特性と反応性に影響を与える可能性があります。 異なる置換基(例えば、フルオロ、クロロ)を持つアナログと比較して、メトキシ基は化合物の水素結合や他の分子間相互作用への参加能力を高める可能性があり、異なる生物活性や用途につながる可能性があります .

類似化合物との比較

Similar Compounds

- (E)-1-(4-HYDROXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

- (E)-1-(4-FLUOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

- (E)-1-(4-CHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Uniqueness

(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets compared to its hydroxyl, fluoro, or chloro analogs.

特性

分子式 |

C10H10N4O |

|---|---|

分子量 |

202.21 g/mol |

IUPAC名 |

(E)-1-(4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |

InChI |

InChI=1S/C10H10N4O/c1-15-10-4-2-9(3-5-10)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+ |

InChIキー |

BNEVLLSLBKNREQ-AWNIVKPZSA-N |

異性体SMILES |

COC1=CC=C(C=C1)/C=N/N2C=NN=C2 |

正規SMILES |

COC1=CC=C(C=C1)C=NN2C=NN=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)

![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)

![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)